molecular formula C23H30N2OS B12597076 Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Acetamide,N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]-

Cat. No.: B12597076
M. Wt: 382.6 g/mol
InChI Key: ZIUSPNJLIQVPPO-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a cyclohexyl group attached to the nitrogen atom and a 3-(cyclopentylmethyl)-2-quinolinylthio moiety at the C2 position. The quinoline core, substituted with a cyclopentylmethyl group, introduces steric bulk and lipophilicity, which may influence its pharmacokinetic properties and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- typically involves multiple steps, starting with the preparation of the quinoline derivative. The cyclopentylmethyl group is introduced through a Friedel-Crafts alkylation reaction, followed by the formation of the thioether linkage. The final step involves the acylation of the cyclohexylamine with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Various nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted acetamide derivatives

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The thioether group can interact with proteins, affecting their structure and function. The acetamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Quinoline-thioacetamide - N-Cyclohexyl
- 3-(Cyclopentylmethyl)quinoline
High lipophilicity; potential for membrane permeability
2-(2-Chloro-6-methoxyquinolin-3-yl)-N-cyclohexyl-2-hydroxyacetamide (3g) Quinoline-acetamide - N-Cyclohexyl
- 2-Chloro-6-methoxyquinoline
- Hydroxy group
Enhanced polarity due to hydroxy and methoxy groups; IR data reported
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) Pyridine-thioacetamide - Pyridine core
- Cyano and styryl groups
Extended π-conjugation; potential fluorescence or photochemical activity
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide Benzothiazole-acetamide - Benzothiazole core
- 4-Chlorophenyl
Bioisosteric replacement of quinoline; halogen enhances binding affinity
2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide analogs Quinazolinone-thioacetamide - Quinazolinone core
- 3,4,5-Trimethoxybenzyl
Antitumor activity (MGI%: 19%); methoxy groups improve solubility

Key Structural Differences :

  • Cyclohexyl vs. Aromatic Substituents : The N-cyclohexyl group in the target compound contrasts with aromatic substituents (e.g., 4-chlorophenyl in ), which may reduce metabolic stability but increase steric hindrance.
  • Quinoline vs.
  • Thioether Linkage : The -S- group in the target compound and analogs (e.g., ) allows for nucleophilic reactivity, enabling disulfide bond formation or interaction with metal ions.

Antitumor Activity :

  • Benzothiazole analogs () show enhanced target affinity due to halogen substituents but lack reported activity data.

Spectroscopic Data :

  • IR spectra of compound 3g () reveal characteristic peaks at 1646 cm⁻¹ (amide C=O) and 3280 cm⁻¹ (N-H stretch), consistent with acetamide functionality.
  • Thioacetamide derivatives (e.g., ) exhibit distinct S-H stretches (~2550 cm⁻¹) in thione tautomers.

Thermal Stability :

  • Melting points for analogs range widely: 184–186°C for compound 3g () vs. 230–232°C for pyrimidin-thioacetamide derivatives (), suggesting that bulky groups (e.g., diphenylquinoxaline) enhance thermal stability.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Melting Point (°C) Yield (%)
Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- ~450 4.5–5.2 Not reported Not reported
2-(2-Chloro-6-methoxyquinolin-3-yl)-N-cyclohexyl-2-hydroxyacetamide (3g) 333.1372 3.8 184–186 78
2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (2) ~420 5.1 Not reported 85
N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide ~360 4.2 Not reported Not reported

Research Findings and Trends

  • Thioether vs. Oxygen Ethers : Thioethers exhibit greater metabolic stability than oxygen ethers but may pose toxicity risks due to sulfur oxidation .
  • Quinoline vs. Quinazolinone Cores: Quinazolinones (e.g., ) show superior antitumor activity, likely due to additional hydrogen-bonding sites from the lactam group.

Biological Activity

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- (CAS Number 606113-75-1) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and insecticidal activities, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- is C23H30N2OSC_{23}H_{30}N_{2}OS. The compound features a cyclohexyl group and a quinoline moiety, which are significant for its biological activity. The presence of sulfur in the thioether linkage also contributes to its pharmacological properties.

1. Anti-inflammatory Activity

Research has indicated that acetamide derivatives exhibit significant anti-inflammatory properties. A study highlighted that compounds similar to Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- demonstrate selective inhibition of cyclooxygenase II (COX-II), an enzyme involved in the inflammatory process. The IC50 values for some related acetamide derivatives were reported to be as low as 0.041 mol/L when compared to established anti-inflammatory drugs like Celecoxib .

Table 1: Comparative Anti-inflammatory Activity of Acetamide Derivatives

Compound NameIC50 (mol/L)Reference
Acetamide Derivative A0.041
Acetamide Derivative B0.768
Acetamide, N-cyclohexyl...TBDCurrent Study

2. Antimicrobial Activity

Acetamide derivatives are noted for their broad-spectrum antimicrobial activity. The structural features of these compounds play a crucial role in their effectiveness against various pathogens. In vitro studies have shown that modifications in the acetamide structure can enhance antimicrobial potency.

Case Study: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several acetamide derivatives against common bacterial strains. The results indicated that modifications in the side chains significantly affected the minimum inhibitory concentrations (MICs) of the compounds tested .

3. Insecticidal Activity

The insecticidal potential of Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- was assessed through bioassays against the cowpea aphid (Aphis craccivora). The compound exhibited notable insecticidal activity with LC50 values demonstrating effectiveness comparable to commercial insecticides like acetamiprid.

Table 2: Insecticidal Activity Against Aphis craccivora

CompoundLC50 (ppm) after 24hLC50 (ppm) after 48h
Acetamide, N-cyclohexyl...0.1920.041
Acetamiprid (Reference)TBDTBD

Conclusion and Future Directions

Acetamide, N-cyclohexyl-2-[[3-(cyclopentylmethyl)-2-quinolinyl]thio]- demonstrates promising biological activities, particularly in anti-inflammatory, antimicrobial, and insecticidal domains. Continued research into its structure-activity relationships will be essential for optimizing its pharmacological profile and expanding its applications in medicinal chemistry.

Future studies should focus on:

  • Detailed exploration of structure-activity relationships (SAR).
  • In vivo studies to assess efficacy and safety.
  • Development of formulations for practical applications in agriculture and medicine.

Properties

Molecular Formula

C23H30N2OS

Molecular Weight

382.6 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H30N2OS/c26-22(24-20-11-2-1-3-12-20)16-27-23-19(14-17-8-4-5-9-17)15-18-10-6-7-13-21(18)25-23/h6-7,10,13,15,17,20H,1-5,8-9,11-12,14,16H2,(H,24,26)

InChI Key

ZIUSPNJLIQVPPO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C=C2CC4CCCC4

Origin of Product

United States

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